molecular formula C12H14F3N B13651241 1-Ethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

1-Ethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B13651241
M. Wt: 229.24 g/mol
InChI Key: FVRMAUUTSURFGA-UHFFFAOYSA-N
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Description

1-Ethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound featuring a quinoline core with an ethyl group at the 1-position and a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of aniline derivatives with ethyl trifluoroacetate in the presence of a base, followed by cyclization using a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput reactors can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-Ethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both ethyl and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

IUPAC Name

1-ethyl-5-(trifluoromethyl)-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C12H14F3N/c1-2-16-8-4-5-9-10(12(13,14)15)6-3-7-11(9)16/h3,6-7H,2,4-5,8H2,1H3

InChI Key

FVRMAUUTSURFGA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC2=C(C=CC=C21)C(F)(F)F

Origin of Product

United States

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